molecular formula C12H13N7S B1299020 4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol CAS No. 436092-66-9

4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1299020
CAS No.: 436092-66-9
M. Wt: 287.35 g/mol
InChI Key: JMBQRZWXQXCCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C12H13N7S and its molecular weight is 287.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Chemical Modeling

1,2,4-Triazole derivatives, including structures similar to the compound , have demonstrated a broad range of biological activities, such as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These activities are attributed to the diverse chemical modeling capabilities of triazole derivatives, making them valuable for the development of new biologically active substances. Research emphasizes the importance of these compounds in modern organic synthesis, offering various chemical modeling opportunities for 1,2,4-triazoles and exploring their derivatives' peculiar uses (Ohloblina, 2022).

Reactivity of Triazole-Thione Derivatives

Studies on the reactivity of triazole-thione derivatives have shown that these compounds exhibit high antioxidant and antiradical activities, potentially benefiting patients exposed to high doses of radiation. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, which also contains a free SH-group, indicates their significant pharmacological potential. This research opens up new possibilities for using synthesized 1,2,4-triazole-thione derivatives in pharmacological applications (Kaplaushenko, 2019).

Patent Review on Triazole Derivatives

A comprehensive review of patents relating to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families highlights the ongoing interest in developing new synthesis methods and biological evaluations of these compounds. The triazoles' broad spectrum of biological activities and their presence in various pharmaceuticals underline the importance of finding more efficient synthesis methods that consider green chemistry principles (Ferreira et al., 2013).

Synthesis and Applications of Triazole Derivatives

The synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole are extensively studied due to their potential in various scientific fields. These derivatives are not only of interest to pharmaceutical, medical, and veterinary researchers but also to those in engineering, metallurgical, and agricultural domains. Their applications range from optical materials and photosensitizers to antioxidants and corrosion inhibitors, demonstrating the versatility and widespread utility of 1,2,4-triazole derivatives (Parchenko, 2019).

Mechanism of Action

Target of Action

Compounds containing 1,2,4-triazole scaffolds are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Mode of Action

1,2,4-triazoles, in general, operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions . Tetrazoles, another component of the compound, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties, which could influence their interaction with targets .

Biochemical Pathways

1,2,4-triazoles have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These suggest that the compound might interact with multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions, a component of the compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could influence the compound’s bioavailability.

Result of Action

Compounds containing 1,2,4-triazole scaffolds have shown a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound could have multiple effects at the molecular and cellular levels.

Action Environment

The solubility of tetrazolate anions in lipids suggests that the lipid composition of the environment could influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the tetrazole ring in the compound can act as a bioisostere for carboxylic acids, allowing it to participate in receptor-ligand interactions. The compound’s electron-donating and electron-withdrawing properties facilitate its binding to various enzymes, potentially inhibiting or activating them . Additionally, the triazole ring can stabilize negative charges through electron delocalization, further influencing its biochemical interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, thereby affecting downstream pathways involved in cell growth, differentiation, and apoptosis . Moreover, its interaction with DNA and RNA can lead to changes in gene expression, impacting various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound’s tetrazole ring can form stable complexes with metal ions, influencing enzyme activity . Additionally, the triazole ring can undergo tautomerization, which may affect its binding interactions and overall activity . These molecular interactions can lead to enzyme inhibition or activation, as well as changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under moderate conditions, but it can degrade when exposed to strong oxidizers or acidic materials .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including potential damage to vital organs . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s tetrazole and triazole rings can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to penetrate cell membranes easily, facilitating its distribution within various cellular compartments . Additionally, its binding to specific proteins can affect its localization and accumulation in tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its activity and function, as it may interact with different biomolecules in distinct subcellular environments .

Properties

IUPAC Name

4-ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7S/c1-2-18-10(13-15-12(18)20)8-19-16-11(14-17-19)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBQRZWXQXCCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CN2N=C(N=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357680
Record name 4-Ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801240
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436092-66-9
Record name 4-Ethyl-2,4-dihydro-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436092-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.